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Compound of Interest

Compound Name: Carubicin

Cat. No.: B1684229

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carubicin, also known as Carminomycin, is a potent anthracycline antibiotic with significant
antineoplastic activity. Isolated from the bacterium Actinomadura carminata, it belongs to the
same class of chemotherapeutic agents as doxorubicin and daunorubicin. Carubicin exerts its
cytotoxic effects primarily through the intercalation of DNA and the inhibition of topoisomerase
I, leading to the disruption of DNA replication and repair processes and ultimately inducing
apoptosis in cancer cells. This technical guide provides a comprehensive overview of the
molecular structure, chemical properties, and mechanism of action of Carubicin, intended to
support researchers and professionals in the fields of oncology and drug development.

Molecular Structure and Identification

Carubicin possesses a tetracyclic aglycone core, characteristic of anthracyclines, linked to an
amino sugar moiety. The precise arrangement of its atoms and functional groups is critical to its
biological activity.
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Identifier

Value

Molecular Formula

C26H27NO10[1]

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-
hydroxy-6-methyloxan-2-ylJoxy-4,6,9,11-

IUPAC Name )
tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-
dione

CAS Number 50935-04-1

Molecular Weight 513.49 g/mol [1]

Carminomycin, Carminomicin I, 4-O-

Synonyms

demethyldaunorubicin, NSC-180024

Physicochemical Properties

The chemical properties of Carubicin influence its solubility, stability, and pharmacokinetic

behavior. The following table summarizes key physicochemical data.

Property

Value

Melting Point

Data for the free base is not readily available.
The hydrochloride salt of the related compound,
Daunorubicin, decomposes at 188-190 °C[2].

Solubility

Carubicin (free base): Insoluble in water;
Soluble in DMSOJ1].Carubicin Hydrochloride:
Soluble in DMSO at 62.5 mg/mL (with
sonication)[3]. Soluble in a mixture of 10%
DMSO, 40% PEG300, 5% Tween-80, and 45%
Saline at = 2.08 mg/mL[4].

pKa

pKal: 8.00; pKa2: 10.16

Appearance

Solid[1]

© 2025 BenchChem. All rights reserved.

2/10 Tech Support


https://www.targetmol.com/compound/carubicin
https://www.targetmol.com/compound/carubicin
https://www.benchchem.com/product/b1684229?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Daunorubicin-Hydrochloride
https://www.targetmol.com/compound/carubicin
https://www.glpbio.com/carubicin-hydrochloride.html
https://www.medchemexpress.com/carubicin-hydrochloride.html
https://www.targetmol.com/compound/carubicin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

Mechanism of Action: DNA Intercalation and
Topoisomerase Il Inhibition

Carubicin's primary mechanism of antineoplastic activity involves a dual attack on cellular
processes essential for cancer cell proliferation: DNA intercalation and the poisoning of

topoisomerase II.

o DNA Intercalation: The planar tetracyclic ring structure of Carubicin allows it to insert itself
between the base pairs of the DNA double helix. This intercalation physically obstructs the
action of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.

» Topoisomerase Il Inhibition: Carubicin stabilizes the covalent complex formed between
topoisomerase Il and DNA.[5] Topoisomerase Il is an enzyme that transiently creates double-
strand breaks in DNA to manage topological stress during replication and transcription. By
"poisoning” the enzyme, Carubicin traps it in its DNA-cleaved state, leading to the
accumulation of permanent DNA double-strand breaks. These breaks trigger a DNA damage
response that ultimately leads to programmed cell death (apoptosis).[6]
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Carubicin's dual mechanism of action.
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Pharmacokinetics (ADME Profile)

While specific and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion)
data for Carubicin is limited, the general pharmacokinetic properties of anthracyclines provide
a predictive framework.

ADME Parameter Description

Anthracyclines, including Carubicin, are typically
Absorption administered intravenously due to poor oral

bioavailability.

These compounds exhibit extensive tissue
distribution, with a high volume of distribution.
For the related compound Aclarubicin, the
o volume of distribution in mice is 39.1 L/kg.[7]
Distribution ) ]

They are known to accumulate in various
tissues, and studies on Aclarubicin show
significant accumulation in leukocytes and the

nuclear fraction of cells.[8]

Carubicin is expected to be metabolized in the
) liver, a common pathway for anthracyclines. The
Metabolism . - .
metabolism of Aclarubicin results in both

inactive aglycones and cytotoxic glycosides.[7]

The primary route of excretion for anthracyclines
) is through the biliary system into the feces. A
Excretion ) ] )
smaller percentage is excreted in the urine. For

Aclarubicin, about 6% is excreted in the urine.[7]

Experimental Protocols
Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the cytotoxic effects of Carubicin on a
cancer cell line.
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Cell Culture: Plate cancer cells (e.g., MCF-7 or K562) in a 96-well plate at a density of 5,000-
10,000 cells per well and incubate for 24 hours to allow for cell attachment.

Drug Treatment: Prepare a series of dilutions of Carubicin in the appropriate cell culture
medium. Remove the existing medium from the wells and add the Carubicin dilutions.
Include a vehicle control (medium with the same concentration of the drug's solvent, e.g.,
DMSO).

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5%
COa..

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial
reductases will convert the yellow MTT to purple formazan crystals.

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a
specialized solubilization buffer) to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The
ICso value (the concentration of Carubicin that inhibits 50% of cell growth) can be
determined by plotting cell viability against the logarithm of the drug concentration and fitting
the data to a dose-response curve.
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A generalized workflow for an MTT assay.
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DNA Intercalation Assay (Ethidium Bromide
Displacement Assay)

This fluorescence-based assay can be used to determine the DNA intercalating ability of
Carubicin.

o Preparation: Prepare a solution of calf thymus DNA and ethidium bromide (EtBr) in a suitable
buffer (e.g., Tris-HCI). The EtBr will intercalate into the DNA, resulting in a significant
increase in its fluorescence.

» Baseline Fluorescence: Measure the initial fluorescence of the DNA-EtBr complex using a
fluorometer (excitation ~520 nm, emission ~590-600 nm).

« Titration: Add increasing concentrations of Carubicin to the DNA-EtBr solution.

o Fluorescence Measurement: After each addition of Carubicin and a short incubation period,

measure the fluorescence intensity.

o Data Analysis: If Carubicin intercalates into the DNA, it will displace the EtBr, leading to a
quenching of the fluorescence signal. The degree of fluorescence quenching is proportional
to the DNA binding affinity of Carubicin. The apparent binding constant can be calculated
from the titration data.[9]

Topoisomerase Il Inhibition Assay (Cleavage Complex
Assay)

This assay is designed to detect the ability of Carubicin to stabilize the topoisomerase [I-DNA
cleavage complex.

e Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g.,
pBR322), purified human topoisomerase Il, and an appropriate reaction buffer containing
ATP.

» Drug Addition: Add Carubicin at various concentrations to the reaction mixtures. Include a
no-drug control and a control with a known topoisomerase Il poison (e.g., etoposide).
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 Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the
topoisomerase Il to act on the DNA.

o Termination: Stop the reaction by adding SDS and proteinase K. The SDS denatures the
topoisomerase Il, and the proteinase K digests the protein, leaving any covalently bound
DNA with a protein adduct.

o Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

» Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and
visualize under UV light. The stabilization of the cleavage complex by Carubicin will result in
an increase in the amount of linear DNA (resulting from the double-strand breaks) compared
to the relaxed and supercoiled forms in the control lanes.[10]

Conclusion

Carubicin remains a compound of significant interest in the development of anticancer
therapies. Its well-defined mechanism of action, centered on DNA intercalation and
topoisomerase Il inhibition, provides a solid foundation for further research into its therapeutic
potential, including the development of derivatives with improved efficacy and reduced toxicity.
The data and protocols presented in this guide are intended to serve as a valuable resource for
scientists and researchers working to advance the field of oncology drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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